molecular formula C12H11FN2O3 B1415263 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1172231-06-9

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1415263
M. Wt: 250.23 g/mol
InChI Key: CYRVFNZBVRWBGQ-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is a potent and selective Met kinase inhibitor . It is also known as BMS-777607 . It has been used in the treatment of various cancers, including leukemia, non-small cell lung cancer, glioblastoma, melanoma, prostate cancer, breast cancer, colon cancer, gastric cancer, pituitary adenomas, and rhabdomyosarcomas .


Molecular Structure Analysis

The molecular structure of “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is complex and involves several functional groups. The crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-met in complex with this compound has been studied .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized as part of various pyrazole derivatives. For instance, it was obtained from the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine. Its structure was characterized using NMR, Mass, FTIR, and elemental analysis (Kasımoğulları & Arslan, 2010).

Applications in Chemistry

  • Condensed Pyrazoles Synthesis : Used as a precursor in cross-coupling reactions with various alkynes to create different condensed pyrazoles, demonstrating its utility in complex organic synthesis (Arbačiauskienė et al., 2011).
  • X-Ray Powder Diffraction : An important intermediate in the synthesis of anticoagulant apixaban, with detailed X-ray powder diffraction data reported for this compound (Wang et al., 2017).

Exploring Chemical Properties

  • Ionization Constants : The ionization constants of this compound and similar pyrazole carboxylic acids have been determined in different ethanol-water mixtures, highlighting its chemical behavior in various solvents (Alkan et al., 2009).

Synthesis of Derivatives

  • Synthesis of Acylamides : Demonstrating its versatility, this compound has been used in the synthesis of acylamides with substituted thiadiazoles, indicating potential applications in agricultural chemistry (Yue et al., 2010).
  • Crystal Structures of Derivatives : The crystal structures of N-substituted pyrazolines derived from this compound have been studied, providing insight into its potential for creating structurally diverse molecules (Loh et al., 2013).

Nonlinear Optical Materials

  • Optical Nonlinearity Studies : Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates derived from this compound have been synthesized and studied for their nonlinear optical properties, making them candidates for optical limiting applications (Chandrakantha et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one”, indicates that it is a flammable liquid and vapor, suspected of causing cancer, and harmful to aquatic life with long-lasting effects .

Future Directions

The compound “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” has been advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles . Future research may focus on further understanding its mechanism of action and potential applications in cancer treatment .

properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-18-10-7-15(14-11(10)12(16)17)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRVFNZBVRWBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Synthesis routes and methods

Procedure details

D2 (38 mmol, 1.0 eq.) and aq. KOH-solution (3M, 190 mmol, 5.0 eq.) in EtOH (152 mL) were heated for 45 min at 50° C. The mixture was cooled to RT and diluted with DCM and water. The aq. phase was washed a second time with DCM. The aq. phase was acidified with aq. HCl-solution (1N) to pH=1 and extracted with EtOAc. The combined organic phase was washed with brine and dried over Na2SO4. Removal of the solvent yielded the product D3 as a brown solid (8.88 g, 93% over 2 steps). 1H NMR (400 MHz, d6-DMSO, 300K) δ 1.34 (t, J=7.0 Hz, 3H), 4.02 (q, J=7.0 Hz, 2H), 7.37 (dd, J=J=9.0 Hz, 2H), 7.87 (dd, J=9.0 Hz, J=4.6 Hz, 2H), 8.38 (s, 1H), 12.68 (br s, 1H). MS (ES) C12H11FN2O3 requires: 250. Found: 251 (M+H)+ and 273 (M+Na)+.
Name
Quantity
38 mmol
Type
reactant
Reaction Step One
Name
Quantity
190 mmol
Type
reactant
Reaction Step One
Name
Quantity
152 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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